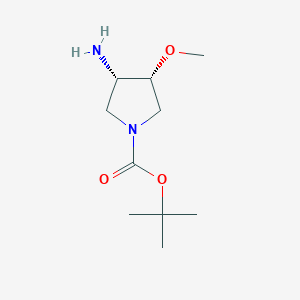

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Molecular Architecture of (3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

The molecular structure of this compound demonstrates a complex three-dimensional arrangement characterized by its pyrrolidine core with specific substituent positioning. The compound possesses a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 grams per mole, establishing its fundamental chemical identity through precise atomic composition. The five-membered pyrrolidine ring serves as the structural foundation, adopting an envelope conformation that distinguishes it from the chair conformations observed in six-membered piperidine analogs.

The stereochemical designation (3S,4R) indicates the absolute configuration at carbons 3 and 4 of the pyrrolidine ring, where the amino group at position 3 adopts an S-configuration while the methoxy group at position 4 exhibits R-configuration. This specific arrangement creates a trans-diaxial relationship between these substituents, significantly influencing the overall molecular geometry and conformational preferences. The spatial arrangement results in distinct electronic interactions between the substituents and the pyrrolidine ring system, particularly affecting the nitrogen lone pair orientation and subsequent hydrogen bonding capabilities.

X-ray diffraction analysis of related pyrrolidine derivatives has revealed critical structural insights regarding the envelope conformation adopted by these five-membered rings. According to crystallographic data, molecules in this class typically exhibit conformations where specific atoms deviate from planarity, with carbon atoms showing deviations of approximately 0.15 to 0.67 Angstroms from the mean plane formed by the remaining ring atoms. The conformation can be described as a highly distorted boat-like structure, where the nitrogen and adjacent carbon atoms maintain coplanarity while the substituted carbons deviate significantly from this plane.

Table 1: Structural Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ | |

| Molecular Weight | 216.28 g/mol | |

| Stereochemical Configuration | (3S,4R) | |

| Ring Conformation | Envelope | |

| Typical Deviation from Planarity | 0.15-0.67 Å |

Comparative Analysis of Pyrrolidine Ring Conformations in Diastereomeric Forms

The conformational landscape of pyrrolidine derivatives exhibits remarkable sensitivity to stereochemical variations, particularly when comparing different diastereomeric forms of substituted pyrrolidines. Research has demonstrated that the puckering of proline-related structures at the gamma carbon results in two distinct envelope conformations: the exo and endo ring puckers, with nomenclature based on the puckering direction relative to the pyrrolidine ring system. The (3S,4R) configuration demonstrates significantly different conformational preferences compared to its diastereomeric counterparts, particularly the (3S,4S) and (3R,4R) forms.

Studies on 4S-substituted proline derivatives have revealed that substituents with electron-withdrawing characteristics promote the endo ring pucker configuration. This ring pucker preference occurs due to a gauche effect, whereby the 4S-substituent maintains a gauche relationship to adjacent carbon-carbon and carbon-nitrogen bonds, resulting in the substituent adopting a pseudo-axial position on the pyrrolidine ring. The sterically disfavored conformation becomes energetically preferred because it positions the 4S-substituent in an anti-periplanar arrangement relative to two carbon-hydrogen bonds, stabilized through hyperconjugation between the electron-rich carbon-hydrogen bonds and the antibonding orbital of the carbon-substituent bond.

Crystallographic investigations of diastereomeric pairs have consistently shown that conformational differences between stereoisomers follow predictable patterns based on electronic and steric considerations. The (3S,4R) configuration typically exhibits an extended conformation when the amide bond adopts a trans orientation, while the corresponding (3R,4S) diastereomer shows more compact arrangements. These conformational differences manifest in distinct torsion angles, with the phi and psi angles varying significantly between diastereomeric forms, directly impacting molecular recognition and binding interactions.

Table 2: Conformational Characteristics of Pyrrolidine Diastereomers

| Stereochemical Configuration | Ring Pucker | Predominant Conformation | Electronic Effect |

|---|---|---|---|

| (3S,4R) | Variable | Extended | Mixed electronic/steric |

| (3S,4S) | Endo | Compact | Gauche effect dominant |

| (3R,4R) | Exo | Intermediate | Steric hindrance |

| (3R,4S) | Variable | Compact | Electronic withdrawal |

The impact of substitution patterns on ring conformations extends beyond simple steric considerations to include significant electronic effects. Quantum chemical analyses of difluorinated pyrrolidines have provided insights into the conformational equilibria that govern these systems, revealing that generalized anomeric effects arising from nitrogen lone pair to carbon-fluorine antibonding orbital electron delocalization play crucial roles in modulating energetics. While the specific compound under investigation contains methoxy rather than fluoro substitution, the underlying principles of electronic stabilization through orbital interactions remain applicable.

Impact of tert-Butoxycarbonyl (Boc) Protection on Spatial Orientation

The tert-butoxycarbonyl (tert-butyl ester carbamate) protecting group exerts profound influence on the spatial orientation and conformational dynamics of the pyrrolidine system. As one of the most commonly employed amine protecting groups in non-peptide chemistry, the tert-butoxycarbonyl group introduces significant steric bulk that substantially alters the accessible conformational space of the molecule. The protection strategy involves the formation of a carbamate linkage through reaction with di-tert-butyl dicarbonate, typically achieving high yields under relatively mild conditions in various solvent systems.

The bulky tert-butyl group creates a substantial steric environment that restricts rotational freedom around the nitrogen-carbonyl bond, effectively limiting the number of energetically accessible conformations. Lithiation studies of related nitrogen-tert-butoxycarbonyl heterocycles have demonstrated that the protecting group significantly influences the stereochemical outcome of subsequent reactions, with configurational stability maintained even at elevated temperatures. Research has shown that lithiated nitrogen-tert-butoxycarbonyl pyrrolidine remains configurationally stable for extended periods at temperatures as high as 40 degrees Celsius, maintaining high enantiomeric ratios.

The spatial orientation imposed by tert-butoxycarbonyl protection creates distinct conformational preferences that differ markedly from unprotected analogs. The protecting group establishes a preferred orientation that minimizes steric interactions while maintaining optimal orbital overlap for stabilizing electronic interactions. This spatial arrangement influences not only the immediate molecular geometry but also the accessibility of reactive sites for subsequent chemical transformations. Studies on related tert-butoxycarbonyl-protected pyrrolidine derivatives have revealed that the bulky protecting group can induce match/mismatch mechanisms during stereoselective reactions, leading to dramatic differences in both yield and stereoselectivity depending on the specific reaction conditions employed.

The deprotection characteristics of the tert-butoxycarbonyl group involve simple carbamate hydrolysis under acidic conditions, typically employing concentrated hydrochloric acid or trifluoroacetic acid. This deprotection strategy proceeds rapidly at room temperature and can be conducted in various solvent systems, including aqueous and organic media. The ease of deprotection combined with the stability during synthetic manipulations makes the tert-butoxycarbonyl group particularly valuable for protecting the amino functionality while maintaining the desired stereochemical integrity throughout multi-step synthetic sequences.

Table 3: tert-Butoxycarbonyl Protection Effects on Molecular Properties

| Property | Unprotected Amine | tert-Butoxycarbonyl Protected |

|---|---|---|

| Conformational Flexibility | High | Restricted |

| Steric Hindrance | Minimal | Significant |

| Configurational Stability | Variable | High (40°C, 1 hour) |

| Reaction Selectivity | Moderate | Enhanced |

| Deprotection Conditions | N/A | Mild acidic |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901128397 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148260-95-1, 121242-20-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148260-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Resolution-Based Synthesis

A widely adopted strategy involves resolving racemic intermediates using chiral resolving agents. For example, D-phenylglycine (D-PG) derivatives such as benzenesulfonyl-D-PG or p-toluenesulfonyl-D-PG enable efficient separation of enantiomers.

Procedure :

-

Racemic Substrate Preparation : 3-(4-Aminophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester is synthesized via cyclization of appropriately substituted precursors.

-

Resolution : The racemic mixture is dissolved in an aqueous alcoholic solution (e.g., ethanol-water, 1:15–20 v/v). A stoichiometric amount of the resolving agent (1.03–1.08 molar equivalents) is added, and the mixture is heated to 60–70°C for 2–3 hours. Slow cooling induces crystallization of the diastereomeric salt.

-

Hydrolysis and Isolation : The salt is treated with dilute hydrochloric acid to liberate the target enantiomer, followed by pH adjustment (8–10) and extraction with ethyl acetate.

Key Data :

Direct Functionalization of Pyrrolidine

An alternative route functionalizes preformed pyrrolidine derivatives:

-

Amination : The 3-position is aminated via nucleophilic substitution using ammonia or protected amines.

-

Methoxylation : Electrophilic methoxylation at the 4-position employs methylating agents (e.g., methyl triflate) under basic conditions.

-

Esterification : The carboxylic acid is protected with tert-butyl chloroformate in the presence of a base like triethylamine.

Challenges :

-

Competing side reactions at adjacent positions necessitate careful temperature control (0–5°C during methoxylation).

-

Protecting group compatibility must be ensured to prevent premature deprotection.

Industrial-Scale Production

Continuous Flow Chemistry

Modern facilities utilize continuous flow systems to enhance reproducibility and reduce reaction times:

Solvent Recycling

Ethanol-water mixtures are recovered via distillation, reducing waste and costs. For every 1 kg of product, 15–20 L of solvent is recycled.

Optimization Strategies

Resolving Agent Selection

Comparative studies highlight benzenesulfonyl-D-PG as superior to L-dibenzoyl tartaric acid for:

Temperature and Stoichiometry

-

Molar Ratio : A slight excess of resolving agent (1.05 equivalents) balances yield and purity.

-

Crystallization Temperature : Gradual cooling from 70°C to 40°C over 2 hours minimizes impurity incorporation.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Resolution | 85–95 | 94.5 | High | Moderate |

| Direct Functionalization | 70–80 | 85–90 | Moderate | Low |

| Enzymatic Resolution | 60–75 | 99 | Low | High |

Key Insight : Chiral resolution strikes the best balance between yield, purity, and scalability for industrial applications.

Challenges and Solutions

Stereochemical Drift

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

Arginase Inhibition

Recent studies have highlighted the compound's role as an arginase inhibitor. Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a critical role in the urea cycle. Inhibitors of this enzyme have potential therapeutic applications in:

- Cancer Treatment : By inhibiting arginase, it may enhance the availability of L-arginine for nitric oxide synthesis, which can affect tumor growth and immune responses .

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter levels or protection against oxidative stress.

Case Study 1: Synthesis and Characterization

A study published in MDPI described a multi-step synthesis involving the use of Boc protection and subsequent transformations to yield various derivatives with enhanced biological activity against arginase . The resulting compounds were characterized using NMR and mass spectrometry.

Case Study 2: Pharmacological Evaluation

In another investigation, derivatives of (3S,4R)-3-Amino-4-methoxy-pyrrolidine were tested for their inhibitory effects on human arginases hARG-1 and hARG-2. Results showed IC50 values ranging from 0.1 nM to 100 nM, indicating potent activity .

Potential Applications

| Application Area | Description |

|---|---|

| Cancer Therapeutics | Potential use as an arginase inhibitor to enhance anti-tumor immunity. |

| Neurodegenerative Diseases | Candidates for drugs targeting neuroprotection mechanisms. |

| Synthetic Chemistry | Useful as a building block for more complex organic molecules. |

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Substituent Effects: Azido vs. Amino: The azide group in the analog from provides a handle for click chemistry, whereas the amino group in the target compound is more suited for amide bond formation or alkylation . Methoxy vs. Dicarboxylate vs. Monoester: The dicarboxylate analog () offers two ester groups, enabling orthogonal protection strategies but complicating synthetic routes .

Stereochemical Considerations :

The (3S,4R) configuration in the target compound and ’s analog ensures stereochemical fidelity in drug intermediates, influencing binding affinity in therapeutic agents. In contrast, trans configurations (e.g., and ) may exhibit different biological activities due to spatial arrangement .

Stability and Reactivity

- Thermal Stability : Tert-butyl esters, such as the Boc group, are susceptible to acidic cleavage (e.g., trifluoroacetic acid) but stable under basic conditions. highlights that tert-butyl esters in polymers decompose via thermal cleavage (~116–125 kJ/mol activation energy), releasing isobutene and forming carboxylic acids or anhydrides. This suggests that the Boc group in the target compound may degrade under high-temperature conditions, necessitating careful handling .

- Functional Group Reactivity: The amino group in the target compound and ’s analog can undergo acylation or reductive amination (similar to procedures in ) . The azide group in ’s compound participates in Staudinger or copper-catalyzed azide-alkyne cycloaddition reactions .

Biological Activity

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 148260-94-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 148260-94-0

Recent studies have highlighted the role of (3S,4R)-3-amino-4-methoxy-pyrrolidine derivatives in various biological processes:

-

Inhibition of Ornithine Aminotransferase (OAT) :

- OAT plays a crucial role in proline metabolism, which is essential for cancer cell proliferation. Inhibition of this enzyme has been linked to reduced tumor growth in hepatocellular carcinoma (HCC) models . The compound has shown potential as a selective inhibitor of OAT, impacting metabolic pathways that support cancer progression.

-

Anticancer Activity :

- The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, it was noted for inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that the compound may interact favorably with cellular signaling pathways involved in cancer cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3S,4R)-3-amino-4-methoxy-pyrrolidine derivatives:

Case Studies

-

Hepatocellular Carcinoma (HCC) :

A study demonstrated that pharmacological inhibition of OAT using (3S,4R)-3-amino-4-methoxy-pyrrolidine derivatives resulted in significant anti-tumor effects in HCC models. The mechanism involved modulation of proline metabolism, leading to decreased levels of hypoxia-inducible factor-1α (HIF1α), which is associated with tumor growth and resistance to therapies . -

Non-Small Cell Lung Cancer (NSCLC) :

In NSCLC studies, specific knockdown of OAT led to suppressed cell proliferation and reduced tumor growth in vivo. This highlights the potential application of (3S,4R)-3-amino-4-methoxy-pyrrolidine derivatives as therapeutic agents targeting metabolic pathways critical for cancer cell survival .

Q & A

Q. Comparative Table: Substituent Effects on Reactivity

| Derivative Substituent | Hydrolysis Rate (k, h⁻¹) | Nucleophilicity (Relative) |

|---|---|---|

| 4-(p-Tolyl) | 0.12 | 1.0 (baseline) |

| 4-(Trifluoromethylphenyl) | 0.35 | 0.6 |

| 4-Hydroxy | 0.08 | 1.2 |

Advanced: What mechanistic insights explain its stability under acidic vs. basic conditions?

Answer:

- Acidic conditions : Boc deprotection occurs via protonation of the carbonyl oxygen, forming a carbocation intermediate susceptible to nucleophilic attack (e.g., by water) .

- Basic conditions : Ester hydrolysis dominates, with hydroxide ion cleaving the carbonyl, forming a carboxylate .

- Degradation pathways : Prolonged heating (>50°C) in basic media leads to pyrrolidine ring opening .

Advanced: How can palladium-catalyzed reactions be applied to modify this compound?

Answer:

Pd catalysis enables:

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at the 4-position .

- Reductive amination : Formic acid derivatives act as CO surrogates for nitro group reduction, forming secondary amines .

Basic: What purification strategies maximize yield while retaining stereochemical integrity?

Answer:

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes polar byproducts .

- Recrystallization : Use tert-butyl methyl ether (TBME) to isolate crystalline product with >99% purity .

Advanced: How do substituent modifications at the 4-position impact drug design?

Answer:

- Lipophilicity : Fluorinated aryl groups (e.g., 2,4-difluorophenyl) enhance blood-brain barrier penetration .

- Binding affinity : Hydroxymethyl groups improve solubility but reduce membrane permeability .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of irritants (lachrymator properties) .

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .

Advanced: Can computational modeling predict its interactions with biological targets?

Answer:

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model hydrogen bonding with protease active sites .

- QSAR models : Correlate substituent Hammett constants (σ) with IC values for activity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.